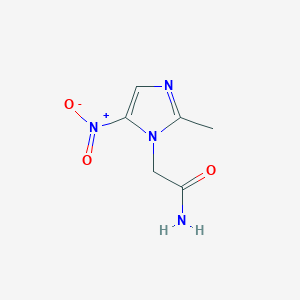
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide is a chemical compound with the molecular formula C6H8N4O3. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide typically involves the nitration of 2-methylimidazole followed by acylation. The nitration process introduces a nitro group at the 5-position of the imidazole ring. The acylation step involves reacting the nitrated imidazole with acetic anhydride to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include nitric acid for nitration and acetic anhydride for acylation .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced imidazole compounds, and substituted imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in treating infections caused by anaerobic bacteria and protozoa.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with DNA and other cellular components, leading to the inhibition of nucleic acid synthesis and cell death. The molecular targets include DNA and various enzymes involved in nucleic acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metronidazole: A well-known antimicrobial agent with a similar structure.
Tinidazole: Another antimicrobial agent with a nitroimidazole core.
Ornidazole: Used to treat infections caused by anaerobic bacteria and protozoa.
Uniqueness
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H8N4O3 |
|---|---|
Molekulargewicht |
184.15 g/mol |
IUPAC-Name |
2-(2-methyl-5-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C6H8N4O3/c1-4-8-2-6(10(12)13)9(4)3-5(7)11/h2H,3H2,1H3,(H2,7,11) |
InChI-Schlüssel |
AQHNMNBJODZNFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(N1CC(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13171339.png)


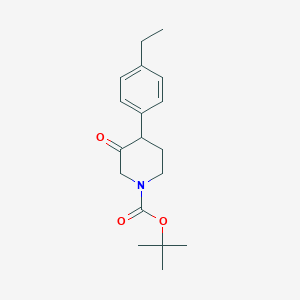
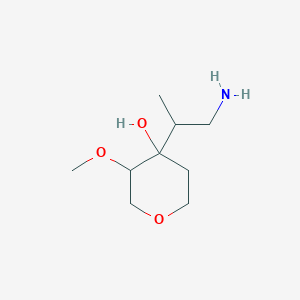
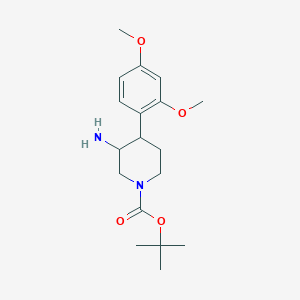



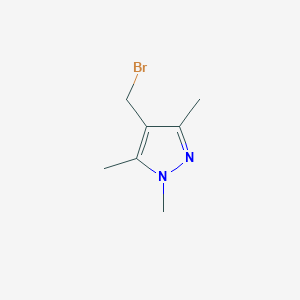
![(1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol](/img/structure/B13171404.png)

